(R)-2-Methylpiperazine(L)tartaricacidsalt

描述

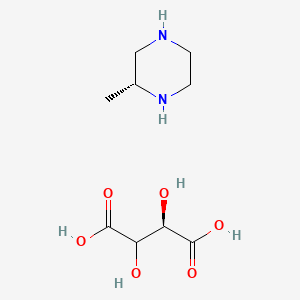

®-2-Methylpiperazine(L)tartaricacidsalt is a chiral compound that consists of ®-2-methylpiperazine and tartaric acid

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methylpiperazine(L)tartaricacidsalt typically involves the reaction of ®-2-methylpiperazine with tartaric acid. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature and pH conditions to ensure the formation of the desired salt.

Industrial Production Methods

In an industrial setting, the production of ®-2-Methylpiperazine(L)tartaricacidsalt may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or recrystallization.

化学反应分析

Types of Reactions

®-2-Methylpiperazine(L)tartaricacidsalt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

科学研究应用

Chiral Resolution

One of the primary applications of (R)-2-Methylpiperazine(L)tartaric acid salt is its role in the chiral resolution of pharmaceutical compounds. It is used to create chiral salts that facilitate the separation of enantiomers, which is crucial for the development of drugs with specific therapeutic effects. For instance, it has been utilized in the resolution of racemic mixtures in drug synthesis, enhancing the efficacy and safety profiles of pharmaceutical agents .

Antiviral Activity

(R)-2-Methylpiperazine(L)tartaric acid salt has shown potential antiviral activity. In studies involving various compounds, this salt was synthesized to improve solubility and bioavailability, which are critical for antiviral efficacy. Although some salts did not enhance solubility significantly, they provided a platform for further modifications leading to improved antiviral agents .

Neuroprotective Effects

Research indicates that (R)-2-Methylpiperazine(L)tartaric acid salt exhibits neuroprotective properties. It has been investigated as a potential treatment for neurodegenerative diseases due to its ability to modulate neurotransmitter systems and protect neuronal cells from apoptosis.

Antiviral Efficacy Case Study

In a specific study, (R)-2-Methylpiperazine(L)tartaric acid salt was tested in combination with other compounds for its antiviral efficacy against myxoviruses. The results indicated that while some derivatives showed moderate activity, the presence of the tartaric acid salt improved the pharmacokinetic properties of these compounds, suggesting a pathway for developing more effective antiviral therapies .

Neuroprotective Studies

A series of experiments were conducted to assess the neuroprotective effects of (R)-2-Methylpiperazine(L)tartaric acid salt in animal models of cognitive impairment. The findings demonstrated that administration of this compound led to significant improvements in cognitive function and reduced oxidative stress markers in the brain .

Table 1: Summary of Applications

作用机制

The mechanism of action of ®-2-Methylpiperazine(L)tartaricacidsalt involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, influencing biological pathways. The tartaric acid component may also play a role in stabilizing the compound and enhancing its solubility.

相似化合物的比较

Similar Compounds

(S)-2-Methylpiperazine(L)tartaricacidsalt: The enantiomer of the compound with similar properties but different biological activity.

2-Methylpiperazine: The parent compound without the tartaric acid component.

Piperazine derivatives: Other substituted piperazines with varying chemical and biological properties.

Uniqueness

®-2-Methylpiperazine(L)tartaricacidsalt is unique due to its chiral nature and the presence of both piperazine and tartaric acid components. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

生物活性

(R)-2-Methylpiperazine(L)tartaric acid salt is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that highlight its efficacy.

The synthesis of (R)-2-Methylpiperazine(L)tartaric acid salt typically involves the reaction of (R)-2-methylpiperazine with tartaric acid. This process is conducted under controlled conditions to ensure high yield and purity. The compound serves as a chiral building block in the synthesis of complex molecules, enhancing its relevance in drug development.

The biological activity of (R)-2-Methylpiperazine(L)tartaric acid salt is largely attributed to its interaction with various biological targets. The piperazine ring structure allows for interactions with enzymes and receptors, influencing several biological pathways. The presence of tartaric acid enhances the compound's solubility, potentially improving its bioavailability in therapeutic applications.

1. Antiviral Activity

Research has indicated that derivatives of piperazine, including (R)-2-Methylpiperazine(L)tartaric acid salt, exhibit antiviral properties. A study demonstrated that certain piperazine compounds showed significant activity against myxoviruses, suggesting potential applications in antiviral drug design .

2. Enzyme Inhibition

The compound has been investigated for its role as a ligand in biochemical assays, particularly in the context of inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). For instance, N-methylpiperazine derivatives were designed to act as dual inhibitors for MAO-B and AChE, showcasing promising inhibition profiles with IC50 values indicating effective potency .

3. Neuroprotective Effects

Studies have suggested that piperazine derivatives may offer neuroprotective benefits, particularly in the treatment of neurodegenerative disorders. The structural modifications introduced by the methyl group on the piperazine ring have been correlated with enhanced activity against neurodegeneration-related targets .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of various piperazine derivatives, (R)-2-Methylpiperazine(L)tartaric acid salt was tested against a panel of viruses. The results indicated that compounds derived from this salt exhibited low nanomolar EC50 values against certain viral strains, highlighting their potential as antiviral agents .

Case Study 2: Enzyme Inhibition Profile

A comparative analysis of enzyme inhibition showed that (R)-2-Methylpiperazine(L)tartaric acid salt derivatives had significant AChE inhibitory activity. The most potent compound demonstrated an IC50 value of 2.26 μM, indicating strong potential for therapeutic use in conditions like Alzheimer’s disease .

Table 1: Biological Activity Summary

| Activity Type | Compound | Target Enzyme/Pathway | IC50 Value (μM) | Notes |

|---|---|---|---|---|

| Antiviral | (R)-2-Methylpiperazine | Myxoviruses | Low nanomolar | Effective against multiple strains |

| Enzyme Inhibition | N-methylpiperazine derivative | AChE | 2.26 | Dual inhibitor profile |

| Neuroprotection | Piperazine derivatives | Neurodegeneration targets | Varies | Potential therapeutic candidate |

属性

IUPAC Name |

(3R)-2,3-dihydroxybutanedioic acid;(2R)-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.C4H6O6/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2?/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFWDZALERPTKN-FQFSTRMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1.[C@@H](C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704903 | |

| Record name | (2R)-2,3-Dihydroxybutanedioic acid--(2R)-2-methylpiperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126458-16-0 | |

| Record name | (2R)-2,3-Dihydroxybutanedioic acid--(2R)-2-methylpiperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。